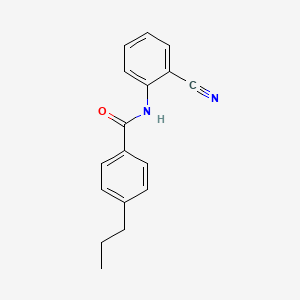

N-(2-cyanophenyl)-4-propylbenzamide

Beschreibung

N-(2-Cyanophenyl)-4-propylbenzamide is a benzamide derivative characterized by a 2-cyanophenyl group attached to the amide nitrogen and a propyl chain at the para position of the benzamide core. The cyanophenyl group confers electron-withdrawing effects, which may influence reactivity and intermolecular interactions, while the propyl chain likely enhances lipophilicity compared to shorter alkyl substituents .

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-5-13-8-10-14(11-9-13)17(20)19-16-7-4-3-6-15(16)12-18/h3-4,6-11H,2,5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBTXIBKGQVEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-propylbenzamide typically involves the reaction of 2-cyanophenylamine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-cyanophenylamine+4-propylbenzoyl chloride→N-(2-cyanophenyl)-4-propylbenzamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-(2-cyanophenyl)-4-propylbenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyanophenyl)-4-propylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-4-propylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(2-cyanophenyl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-(2-cyanophenyl)-4-propylbenzamide with structurally related compounds from the evidence, focusing on molecular properties, synthesis, and spectral

Key Observations:

Structural Complexity and Molecular Weight: The target compound has a simpler structure compared to the chlorobenzyl-methoxyphenyl derivative in , resulting in a lower molecular weight (264 vs. 465 g/mol). The absence of bulky groups (e.g., 4-methoxyphenyl) may enhance solubility in non-polar solvents . The sulfonamide analog in exhibits higher polarity due to the sulfonyl and hydroxypropyl groups, contrasting with the target compound’s benzamide-propyl motif .

Synthesis and Yield: The compound in was synthesized via a multicomponent reaction involving isocyanides (65% yield), while sulfonamide derivatives in likely involve transition-metal catalysis. The target compound might be synthesized through analogous amidation or cyanophenylation strategies .

Spectroscopic Trends: NMR: Aromatic protons in all analogs appear between δ 6.5–8.1 ppm. The target compound’s propyl chain would show signals near δ 0.9–1.6 ppm (CH₃) and δ 1.3–2.5 ppm (CH₂), similar to . IR: The nitrile stretch (~2220 cm⁻¹) is consistent across cyanophenyl-containing compounds. ’s amide carbonyl (1680 cm⁻¹) would differ from sulfonamide S=O stretches (~1150 cm⁻¹) in .

Physicochemical Properties :

- The target’s propyl group likely increases lipophilicity compared to methyl or hydroxypropyl substituents, affecting bioavailability. The compound in , with a methoxy group, has higher polarity (Rf = 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.